5-Isopropoxymethyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-Isopropoxymethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound, in particular, features an isopropoxymethyl group at the 5-position and a carboxylic acid group at the 3-position of the pyrazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropoxymethyl-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of suitable hydrazines with 1,3-dicarbonyl compounds. One common method includes the reaction of isopropoxymethyl hydrazine with ethyl acetoacetate under reflux conditions, followed by acid hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of catalysts such as palladium or copper can further enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Isopropoxymethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The isopropoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Isopropoxymethyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Isopropoxymethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the final product derived from this compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 1-Phenyl-3-carbethoxypyrazolone
Uniqueness
5-Isopropoxymethyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropoxymethyl group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C8H12N2O3 |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
5-(propan-2-yloxymethyl)-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H12N2O3/c1-5(2)13-4-6-3-7(8(11)12)10-9-6/h3,5H,4H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
XGBWUMJGBYRILZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=CC(=NN1)C(=O)O |
Origin of Product |
United States |
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